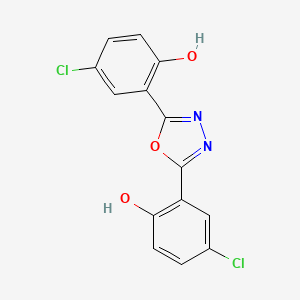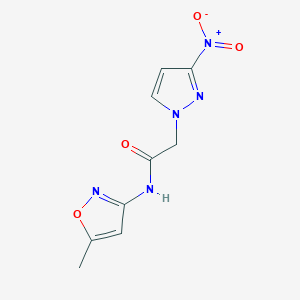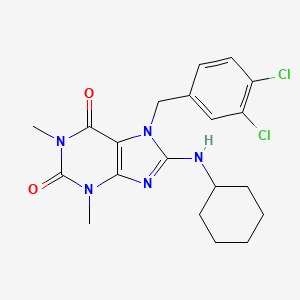![molecular formula C16H15N3O2 B3500730 2-phenyl-5,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,4(2H,6H)-dione](/img/structure/B3500730.png)
2-phenyl-5,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,4(2H,6H)-dione
描述
Pyrazoloquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, has been reported . A common method involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents present on the pyrazoloquinoline core. Some compounds exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light .
科学研究应用
Anticancer Agents
Compounds with the pyrazolo[3,4-b]quinoline structure have shown promising results in in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . They have been found to inhibit cell division and/or induce apoptosis in tumor cells . This makes them potential candidates for further optimization as anticancer agents .
Free Radical Scavengers
These compounds have also been evaluated for their free radical scavenging activity . This property is important in the prevention of diseases related to oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Antitubercular Agents
Pyrazolo[3,4-b]pyridine, a similar structure, has shown promising results against Mycobacterium tuberculosis . The derivatives of this structure exhibit promising antitubercular activity, making them potential lead candidates for the treatment of tuberculosis .
Inhibitors of Oncogenic Ras
Pyrazolo[3,4-b]quinoline derivatives are used as inhibitors of oncogenic Ras . Oncogenic Ras proteins are involved in the development of many types of cancers, and inhibiting their activity can be a potential strategy for cancer treatment .
DNA Binding Properties
Some derivatives of pyrazolo[3,4-b]quinoline have shown DNA binding properties . This property can be exploited in the design of drugs that interact with DNA to exert their therapeutic effects .
Antimicrobial Agents
These compounds have also been found to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
作用机制
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s suggested that the compound may combine antiproliferative effects with the induction of cell death .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
Result of Action
The compound has been found to display antiproliferative activity against certain cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .
未来方向
属性
IUPAC Name |
2-phenyl-1,5,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-14-11-8-4-5-9-12(11)17-15-13(14)16(21)19(18-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJBOZGSKPYHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3500658.png)
![N-(6-{[2-(3,5-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B3500661.png)
![N-({[4-(1,3-benzoxazol-2-yl)benzyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3500664.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B3500670.png)
![N-{4-chloro-3-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]phenyl}propanamide](/img/structure/B3500678.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-3-nitro-1H-pyrazole](/img/structure/B3500692.png)
![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B3500703.png)

![2-(4-bromophenoxy)-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3500709.png)

![3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3500732.png)
![2,6-dimethoxy-N-({[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3500753.png)